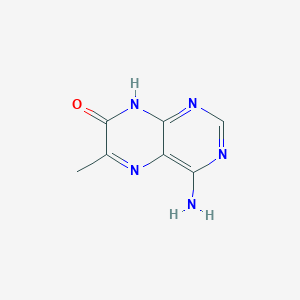

4-amino-6-methyl-7(8H)-pteridone

Description

Pteridine (B1203161) Scaffold in Natural Products and Synthetic Chemistry

The pteridine ring system is a fundamental structural motif found in a vast array of biologically important molecules. globalresearchonline.netijfmr.com In nature, pteridine derivatives, often referred to as pterins, are responsible for a variety of functions, from the vibrant pigmentation in butterfly wings to their essential roles as enzyme cofactors. globalresearchonline.netresearchgate.net The structural diversity and inherent biological activity of natural products containing this scaffold have made them attractive starting points for synthetic chemists. herts.ac.uk This has led to the development of numerous synthetic methodologies aimed at creating novel pteridine derivatives with tailored properties for various applications, including medicinal chemistry and materials science. herts.ac.uk

The pteridine core's unique electronic properties and its ability to participate in a range of chemical transformations make it a "privileged scaffold" in drug design. herts.ac.uk This means that the pteridine structure is frequently found in compounds that exhibit potent and selective biological activities.

Overview of Biologically Active Pteridine Derivatives

The biological activities of pteridine derivatives are diverse and well-documented. researchgate.net Many serve as crucial cofactors for enzymes involved in essential metabolic pathways. globalresearchonline.net For instance, tetrahydrobiopterin (B1682763) is a vital cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. nih.gov

In the realm of medicine, pteridine derivatives have been successfully developed into drugs for various diseases. Methotrexate and Pralatrexate are well-known anticancer agents that function as antifolates, inhibiting dihydrofolate reductase. globalresearchonline.net Triamterene is a pteridine-based diuretic used in the management of hypertension and edema. The therapeutic potential of pteridines extends to anti-inflammatory, antimicrobial, and neuroprotective applications, highlighting the versatility of this chemical class. researchgate.net

Position of 4-Amino-6-methyl-7(8H)-pteridone within Pteridine Research

This compound is a specific isomer within the vast family of pteridine compounds. While research on this exact molecule is not as extensive as for some of its isomers, its structure is of significant interest due to its relationship with other biologically active pteridines. It is a tautomer of the more commonly known 6-methylpterin (2-amino-6-methyl-4(1H)-pteridinone). nih.govresearchgate.net Tautomers are isomers that readily interconvert, and the specific tautomeric form present can significantly influence a molecule's chemical and biological properties. nih.gov

The study of pteridin-7(8H)-one derivatives has gained traction in recent years, with research highlighting their potential as inhibitors of key cellular enzymes. For example, various derivatives of the pteridin-7(8H)-one scaffold have been investigated as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.gov This places this compound within a class of compounds with recognized therapeutic potential, warranting further investigation into its specific properties and biological activities.

Interactive Data Tables

Below are interactive tables summarizing key information about pteridine derivatives related to this compound.

Table 1: Physicochemical Properties of Related Pteridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Amino-6-methyl-4(1H)-pteridinone (6-Methylpterin) | C₇H₇N₅O | 177.16 | 708-75-8 nih.gov |

| 2-Amino-6-methyl-7,8-dihydropteridin-4(3H)-one | C₇H₉N₅O | 179.18 | Not Available |

| 2,4-Diamino-6-methylpteridine | C₇H₈N₆ | 176.18 | 708-74-7 |

Table 2: Biologically Active Pteridine Derivatives

| Compound Name | Biological Activity | Therapeutic Area |

| Methotrexate | Dihydrofolate reductase inhibitor | Cancer, Autoimmune diseases |

| Pralatrexate | Dihydrofolate reductase inhibitor | Cancer |

| Triamterene | Diuretic | Hypertension, Edema |

| Tetrahydrobiopterin | Enzyme cofactor | Phenylketonuria |

| Pteridin-7(8H)-one derivatives | CDK4/6 inhibitors | Cancer nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-methyl-8H-pteridin-7-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c1-3-7(13)12-6-4(11-3)5(8)9-2-10-6/h2H,1H3,(H3,8,9,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVDAJUSQHVUFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=CN=C2NC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435968 | |

| Record name | 4-amino-6-methyl-7(8H)-pteridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31992-21-9 | |

| Record name | 4-amino-6-methyl-7(8H)-pteridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Amino 6 Methyl 7 8h Pteridone and Analogues

Historical and Contemporary Approaches to Pteridine (B1203161) Synthesis

The construction of the pteridine ring system, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, has been achieved through various synthetic routes. These methods have evolved from classical condensation reactions to modern catalytic approaches, offering improved efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions

Cyclocondensation reactions represent the most traditional and widely employed method for pteridine synthesis. These reactions typically involve the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound.

A prominent example is the Gabriel-Isay synthesis , which involves the reaction of a 4,5-diaminopyrimidine with an α,β-dicarbonyl compound. For instance, the condensation of 2,4,5-triamino-6-hydroxypyrimidine with methylglyoxal (B44143) can lead to the formation of 6-methylpterin derivatives. The regioselectivity of this reaction, determining whether the 6- or 7-substituted isomer is formed, can be influenced by reaction conditions such as pH. nih.gov

Another classical approach is the Taylor-Cavalieri cyclization , which provides a route to pteridines from pyrimidine precursors. While specific applications to 4-amino-6-methyl-7(8H)-pteridone are not extensively documented, this method remains a cornerstone in pteridine chemistry.

Palladium-Catalyzed Coupling Reactions

Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful tool for the functionalization of pre-formed heterocyclic rings, including pteridines.

While specific examples for the direct synthesis of the this compound ring system via palladium catalysis are not abundant in the literature, the functionalization of halogenated pteridine precursors is a common strategy. For instance, palladium-catalyzed C-N bond formation has been successfully employed in the synthesis of 7-amino-substituted tetracyclines, demonstrating the utility of this approach for introducing amino groups to heterocyclic systems. nih.gov The general principle involves the coupling of a halo-pteridone with an amine in the presence of a palladium catalyst and a suitable ligand.

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the pteridine ring system makes it susceptible to nucleophilic attack. Nucleophilic addition and substitution reactions are therefore valuable methods for introducing substituents onto the pteridine core.

Nucleophilic aromatic substitution (SNAr) can be used to introduce amino groups onto a pteridine ring bearing a suitable leaving group, such as a halogen. This reaction typically requires a strong nucleophile and an activated pteridine ring. The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles. While direct application to this compound is not explicitly detailed, the general principles of SNAr are applicable to this class of compounds.

Specific Synthetic Routes for this compound and its Ribonucleoside/Deoxyribonucleoside Analogues

The synthesis of this compound and its nucleoside derivatives often involves a multi-step process, starting from a suitable pyrimidine precursor and building the pyrazine ring, followed by glycosylation and phosphitylation.

A key fluorescent analog, 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) , has been synthesized and its phosphoramidite (B1245037) derivative prepared for incorporation into oligonucleotides. nih.gov

Synthesis of Phosphoramidite Derivatives

The phosphoramidite of 6MAP is synthesized from the corresponding protected nucleoside. The general procedure involves the reaction of the 5'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine. The resulting phosphoramidite is a stable compound that can be used in automated DNA synthesis. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions |

| Protected 6MAP Nucleoside | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 6MAP Phosphoramidite | N,N-diisopropylethylamine, Dichloromethane |

Glycosylation Methods for N-Substituted Pteridones (e.g., N(8)-2'-deoxy-D-ribofuranosides)

The introduction of a sugar moiety onto the pteridone core is a crucial step in the synthesis of its nucleoside analogs. For the synthesis of N(8)-substituted pteridones like 6MAP, a common method is the glycosylation of the pteridone base with a protected deoxyribose derivative.

The synthesis of 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) has been achieved starting from 2,5-diamino-4-chloro-6-methylpyrimidine. This is condensed with a protected 2-deoxy-D-ribofuranose derivative to form the N-glycosidic bond at the N(8) position of the pteridone ring system. nih.gov

| Pteridone Precursor | Glycosyl Donor | Product | Key Conditions |

| 2,5-Diamino-4-chloro-6-methylpyrimidine | 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose | Protected 6MAP Nucleoside | Molecular sieves, Dichloromethane |

Regioselective Synthesis Strategies

The regioselective synthesis of 7(8H)-pteridones is crucial for accessing specific isomers with desired biological profiles. One of the primary methods for constructing the pteridine core involves the condensation of a substituted 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. The regioselectivity of this reaction, determining the final position of substituents on the pyrazine ring, is influenced by the nature of the reactants and the reaction conditions.

A common route to achieving regioselectivity is through the use of α-ketoesters or α-diketones in the condensation step. For instance, the reaction of 2,4,5-triaminopyrimidine derivatives with α-ketoesters can lead to the preferential formation of 7-substituted pteridones. The reaction mechanism often involves the initial formation of a Schiff base between the more reactive amino group at the C5 position of the pyrimidine and one of the carbonyl groups of the dicarbonyl compound, followed by intramolecular cyclization and dehydration.

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its synthesis can be inferred from established pteridine synthesis protocols. A plausible approach would involve the condensation of 2,4,5-triaminopyrimidine with methylglyoxal. However, this reaction can potentially lead to a mixture of the 6-methyl and 7-methyl isomers. To achieve regioselectivity for the 7-oxo isomer, a protected or pre-functionalized pyrimidine precursor might be employed to direct the cyclization.

Another strategy to control regioselectivity involves a multi-step sequence, such as the one described for the synthesis of 7,8-dihydropteridin-6(5H)-ones. This method utilizes the cyclization of an appropriately substituted pyrimidine with a modified amino ester, offering a more controlled approach to the final pteridinone structure. nih.gov

Functional Group Modification and Derivatization for Structure-Activity Relationship (SAR) Studies

Once the this compound core is synthesized, further modifications of the pteridine ring are essential for exploring structure-activity relationships (SAR). These modifications involve introducing a variety of substituents at different positions of the heterocyclic system to modulate the compound's biological activity.

Introduction of Varied Substituents at Pteridine Ring Positions (e.g., C-6, C-7, N-8)

The C-6, C-7, and N-8 positions of the pteridine ring are common targets for derivatization to investigate their impact on biological activity.

C-6 Position: The methyl group at the C-6 position can be a handle for further functionalization. For example, methods for the autoxidation of alkyl groups at this position can provide access to pteridines with carbonyl groups at C-6. These formyl derivatives can then undergo further reactions, such as Wittig-type reactions, to introduce aralkylidene substituents. psu.edu While clean bromination or aldol (B89426) condensation of the C-6 methyl group has been reported to be challenging, these pathways represent potential, albeit less efficient, routes for modification. psu.edu

C-7 Position: The carbonyl group at the C-7 position can be a point of modification, although this is less common than derivatization at other positions.

N-8 Position: The nitrogen atom at the N-8 position is a key site for introducing diversity. Alkylation of the N-8 position can be achieved under basic conditions. For instance, the alkylation of the anion of 2,4-diamino-7,8-dihydro-6,7,7-trimethylpteridine has been shown to occur at the N-8 position, albeit in low yield. psu.edu More efficient methods for N-alkylation are desirable for comprehensive SAR studies.

| Position | Modification | Reagents and Conditions | Product Type | Reference |

| C-6 | Oxidation | Autoxidation | 6-Formylpteridine | psu.edu |

| C-6 | Wittig Reaction | Ylide | 6-Aralkylidenepteridine | psu.edu |

| N-8 | Alkylation | Alkyl halide, Base | N8-Alkylpteridine | psu.edu |

Biochemical and Molecular Research Applications of 4 Amino 6 Methyl 7 8h Pteridone

Utilization as Fluorescent Probes in Nucleic Acid Research

The fluorescent properties of 4-amino-6-methyl-7(8H)-pteridone are central to its application in nucleic acid research. When derivatized as a deoxyribonucleoside, it functions as a fluorescent analog of adenosine, providing a sensitive reporter on the local molecular environment within DNA and RNA strands.

A key advantage of this compound as a research tool is the ability to introduce it into synthetic DNA strands at specific, predetermined locations. This is achieved by synthesizing its 2'-deoxyribofuranosyl derivative, commonly known as 6MAP, as a phosphoramidite (B1245037). This phosphoramidite chemistry is compatible with standard automated DNA synthesis protocols, enabling the site-selective replacement of a natural adenosine base with the fluorescent 6MAP analog within an oligonucleotide chain. This precise placement allows researchers to probe local structural and dynamic properties at any desired position within a DNA sequence.

Once incorporated into an oligonucleotide, the fluorescence of 6MAP becomes a sensitive indicator of DNA structure and conformation. While the 6MAP monomer exhibits significant fluorescence, its emission is substantially quenched when it becomes part of a DNA duplex. This quenching is mediated by interactions with adjacent bases in the sequence.

| Property | 6MAP Monomer | 6MAP in Oligonucleotide |

|---|---|---|

| Excitation Maximum | 310 nm | ~310 nm |

| Emission Maximum | 430 nm | ~430 nm |

| Relative Quantum Yield | 0.39 | >0.01 to 0.11 |

| Fluorescence Lifetime (ns) | 3.8 ns (monoexponential) | Decreased mean lifetime (complex decay) |

The fluorescence of 6MAP is directly modulated by its stacking interactions with neighboring nucleobases, making it a powerful tool for studying these local, non-covalent forces researchgate.net. The quenching mechanism is believed to involve photoinduced electron transfer from the adjacent native bases to the excited state of the fluorescent analog researchgate.net. The degree of quenching is dependent on the identity and orientation of the neighboring bases, allowing researchers to infer details about the local helical structure and flexibility.

Comparative studies with other fluorescent adenine analogs, such as 2-aminopurine (2-AP), have shown that while both probes can report on structural changes, they may exhibit different quenching patterns nih.govresearchgate.net. For example, in the context of DNA repair by photolyase, both 6MAP and 2-AP indicated a greater degree of destacking on the complementary strand opposite the 5'-side of a damaged dimer compared to the 3'-side, though the specific fluorescence response of each probe differed nih.govresearchgate.net. This highlights how different probes can provide complementary information about nucleobase interactions.

Enzymatic Interactions and Mechanistic Studies of 4 Amino 6 Methyl 7 8h Pteridone and Pteridine Analogues

Role in Cofactor Biochemistry (e.g., Tetrahydrobiopterin (B1682763) Pathways)

The tetrahydrobiopterin (BH4) pathway is critical for numerous metabolic processes. BH4 is an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. nih.govnih.gov Its biosynthesis and regeneration are tightly regulated by enzymes such as dihydropteridine reductase (DHPR). nih.gov

The aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—are BH4-dependent enzymes crucial for neurotransmitter synthesis and amino acid metabolism. nih.gov Currently, there is a lack of specific published research demonstrating that 4-amino-6-methyl-7(8H)-pteridone directly modulates the activity of these amino acid hydroxylases. Studies on the BH4 pathway have not identified this specific compound as a cofactor, modulator, or inhibitor in this context.

Dihydropteridine reductase (DHPR) plays a vital role in the regeneration of BH4 from its oxidized form, quinonoid dihydrobiopterin (qBH2), ensuring a continuous supply of the active cofactor. nih.gov There are no specific studies available that investigate this compound as either a substrate or an inhibitor of DHPR. The research on pteridine (B1203161) interactions with DHPR has focused on the natural substrate and its immediate precursors, without extending to this particular synthetic analogue.

Enzyme Inhibition Studies

While its role in cofactor pathways is not established, this compound and its structural relatives have been evaluated for their ability to inhibit various enzymes.

Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor for nucleotide synthesis. It is a well-established target for various therapeutic agents. Although the pteridine scaffold is the core of many DHFR inhibitors like methotrexate, there is no specific data available from studies that have evaluated this compound for inhibitory activity against DHFR. Research has instead focused on other pteridine derivatives, such as those conjugated with other molecules to achieve dual-target inhibition.

The nitric oxide synthase (NOS) family of enzymes, which includes neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms, uses BH4 as a cofactor to produce nitric oxide (NO). Antagonists of the BH4 binding site are of significant therapeutic interest for conditions associated with pathological NO overproduction.

The 4-amino pteridine scaffold has been identified as a pharmacophore for developing NOS inhibitors. Structure-activity relationship (SAR) studies on a series of 4-amino pteridine derivatives targeting nNOS have provided insight into the structural requirements for inhibition. A key finding from these studies is the differential effect of substitution at the 6-position between reduced and aromatic pteridines:

For reduced 4-amino-5,6,7,8-tetrahydropteridines , bulky substituents at the 6-position, such as a phenyl group, were found to markedly increase inhibitory potency against nNOS.

However, this trend was not observed for aromatic 4-amino pteridines , such as the subject compound this compound.

This suggests that the methyl group at the 6-position of the aromatic pteridone ring is not expected to confer high inhibitory potency.

Binding Site Analysis: The binding site for pterin (B48896) cofactors and inhibitors on NOS is located in the enzyme's oxygenase domain. For the general class of 4-amino pteridine inhibitors, binding involves interactions with key residues within this pocket. Molecular modeling and X-ray crystallography of related compounds have shown that hydrophobic and electrostatic interactions are crucial. For instance, in related 4-oxo-pteridines, groups at the 6-position can form hydrophobic interactions with residues like Phenylalanine within the binding pocket. The 4-amino group itself is considered a key pharmacophore, analogous to its role in antifolates like methotrexate.

| Compound Class | Target Enzyme | Key SAR Finding | Implication for this compound |

| Aromatic 4-amino pteridines | nNOS | Substitution at the 6-position did not increase inhibitory potency. | The 6-methyl group is not predicted to significantly enhance NOS inhibitory activity. |

| Reduced 4-amino-5,6,7,8-tetrahydropteridines | nNOS | Bulky substituents at the 6-position markedly increased inhibitory potency. | Highlights the importance of the pteridine ring's oxidation state for inhibitor binding and activity. |

Lipoxygenases (LOX) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. The pteridine scaffold has been explored for its potential to inhibit these enzymes.

A study investigating a series of N-substituted 2,4-diaminopteridines found that this core structure represents a new scaffold for LOX inhibition. However, the influence of substituents on the pteridine ring was significant. The study showed that for a series of related 4-amino-2-(4-methylpiperazin-1-yl)pteridines, increasing the bulk of substituents at the 6- and 7-positions did not improve potency. Specifically, a compound with 6,7-dimethyl substitution showed lower LOX inhibitory activity than its unsubstituted counterpart, indicating that substitution at these positions can be detrimental to activity.

While this compound was not directly tested, these findings on a closely related scaffold suggest that it is unlikely to be a potent LOX inhibitor.

| Compound Series | Target Enzyme | Effect of 6,7-Substitution | Implication for this compound |

| 4-amino-2-(4-methylpiperazin-1-yl)pteridines | Soybean LOX | 6,7-dimethyl substitution lowered inhibitory activity compared to the unsubstituted analogue. | Suggests the 6-methyl group is not favorable for LOX inhibition within this general scaffold. |

Mechanistic Insights into Enzyme-Pteridine Interactions

The interaction between pteridine derivatives and enzymes is a cornerstone of numerous biological processes. These interactions are governed by the specific structural features of both the pteridine ligand and the enzyme's binding pocket.

Substrate Recognition and Binding Modes

The recognition of pteridine substrates by enzymes is a highly specific process dictated by a combination of factors, including the pteridine ring's oxidation state, the nature of its substituents, and the architecture of the enzyme's active site. nih.gov For instance, in many pteridine-dependent enzymes, the binding of the pteridine core is facilitated by a network of hydrogen bonds and hydrophobic interactions. nih.gov

The 2-amino group and the 4-oxo group of the pterin nucleus are often key interaction points. For example, in nitric oxide synthase (NOS), the 4-amino substituted analogue of tetrahydrobiopterin acts as a potent inhibitor, highlighting the importance of this position for binding and activity. nih.gov The substituents at the C6 and C7 positions of the pteridine ring also play a crucial role in determining specificity and binding affinity. nih.gov

Computational docking studies of potential inhibitors with PfPTPS have provided valuable insights into these binding modes. These studies revealed that pteridine derivatives form hydrogen bonds with key amino acid residues such as ASN44, SER160, and LYS166, and engage in hydrophobic interactions with residues like PRO163. nih.gov The binding affinity of these compounds was found to be influenced by the nature of the side chains, demonstrating that modifications to the basic pteridine structure can significantly alter its interaction with the enzyme. nih.gov

Interactive Data Table: Binding Affinities of Pteridine Derivatives with PfPTPS

| Compound ID | Compound Name | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| 135449517 (Control) | Biopterin | -5.7 nih.gov | SER24 nih.gov | PRO163 nih.gov |

| 140296439 | N,N-dimethyl-N'-[4-oxo-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3H-pteridin-2-yl]methanimidamide | -7.2, -7.1, -7.0 nih.gov | Not specified | Not specified |

| 140296495 | 2-amino-6-[(1R)-3-cyclohexyl-1-hydroxypropyl]-3H-pteridin-4-one | Not specified | Not specified | Not specified |

| 135573878 | 2-(dimethylamino)-6-[(2,2-dimethyl-1,3-dioxolan-4-yl)-hydroxymethyl]-3H-pteridin-4-one | -6.7 nih.gov | ASN44, SER160, LYS166 nih.gov | PRO163 nih.gov |

| 136075207 | [1-acetyloxy-1-(2-methyl-4-oxo-3H-pteridin-6-yl)propan-2-yl] acetate | Not specified | ASN44, SER48, SER160, LYS166, SER158 nih.gov | Not specified |

Allosteric Modulation by Pteridine Derivatives

Beyond direct interaction with the active site as substrates or competitive inhibitors, pteridine derivatives can also function as allosteric modulators. Allosteric modulation occurs when a molecule binds to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's function.

While specific examples of allosteric modulation by this compound are not documented, the principle is well-established for other enzyme systems. The binding of an allosteric modulator can affect the enzyme's affinity for its substrate or its maximum catalytic rate. This regulatory mechanism is crucial for the fine-tuning of metabolic pathways.

Pteridines, with their diverse chemical structures, are well-suited to act as allosteric effectors. The ability to synthesize a vast number of derivatives allows for the potential development of highly specific allosteric modulators for therapeutic purposes. The exploration of pteridine libraries for allosteric effects on enzymes like PTPS could uncover novel regulatory mechanisms and therapeutic targets.

Role of 4 Amino 6 Methyl 7 8h Pteridone in Cellular and Metabolic Pathways Non Clinical Contexts

Involvement in Purine (B94841) and Pyrimidine (B1678525) Biosynthesis Pathways

The involvement of 4-amino-6-methyl-7(8H)-pteridone in purine and pyrimidine biosynthesis is primarily indirect, based on its structural relationship to the folate coenzymes that are essential for these pathways. Folate derivatives are critical for the de novo synthesis of purines (adenine and guanine) and the pyrimidine, thymine. mdpi.com

Tetrahydrofolate (THF), the biologically active form of folate, acts as a carrier of one-carbon units (e.g., formyl, methylene (B1212753) groups) which are required for building the purine ring and for the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). mdpi.com Specifically, two steps in the synthesis of the purine precursor inosine (B1671953) monophosphate (IMP) rely on formyl-THF. mdpi.com

Pteridines like this compound share the core 2-amino-4-oxo-pteridine structure with folic acid. elifesciences.org The biosynthesis of these complex molecules begins with pyrimidine precursors, highlighting the deep metabolic link between these heterocyclic families. researchgate.net Because of this structural analogy, substituted pterins can sometimes act as substrates, inhibitors, or analogues in the folate-dependent pathways that underpin purine and pyrimidine synthesis.

Contributions to Folate Metabolism in Microorganisms

In microorganisms, this compound, also known as 6-methylpterin, is a recognized component of folate metabolism. While not a direct precursor to folate in all organisms, it is involved in the broader network of pterin (B48896) synthesis and interconversion. Folates are essential cofactors that microorganisms must synthesize de novo, as they are generally unable to uptake them from the environment. This synthesis pathway is a well-established target for antimicrobial agents.

Research has shown that certain bacteria, such as Providencia rettgeri, release 6-methylpterin into their environment. In this context, it is considered part of a "pterin pool" that can participate in biochemical reactions, including acting as an antioxidant and contributing to the cell's redox balance. The oxidation state of the pterin ring is a deciding factor in its function; reduced forms like di- or tetrahydro-pterins can participate in folate synthesis, whereas the fully oxidized form may serve other redox functions.

The biosynthesis of folate starts from guanosine (B1672433) triphosphate (GTP) and proceeds through intermediates like 7,8-dihydroneopterin, which is then cleaved to form 7,8-dihydro-6-(hydroxymethyl)pterin. nih.gov This latter compound is a key branch point, leading to the synthesis of both folate and other pterin-dependent cofactors. nih.govelifesciences.org The presence of a methyl group at the C-6 position, as seen in this compound, represents one of the many modifications that occur within the microbial pterin metabolic network.

Table 1: Key Pterin Intermediates in Microbial Folate Metabolism

| Compound/Intermediate | Role | Key Findings |

| Guanosine Triphosphate (GTP) | Universal Precursor | The starting molecule for the biosynthesis of all pteridines, including folate. nih.gov |

| 7,8-Dihydroneopterin | Early Intermediate | Formed from GTP and subsequently cleaved to produce 6-hydroxymethyl-7,8-dihydropterin. |

| 6-Hydroxymethyl-7,8-dihydropterin | Branch-Point Precursor | A central intermediate that serves as a precursor for both the folate and tetrahydromethanopterin pathways. nih.gov |

| 6-Methylpterin | Metabolic Pool Component | Released by some bacteria; participates in redox balance and can be an intermediate in pterin interconversions. |

| Tetrahydrofolate (THF) | Active Cofactor | The final reduced form that carries one-carbon units for major biosynthetic pathways. mdpi.com |

Impact on Specific Biochemical Cycles (e.g., 5,6,7,8-tetrahydromethanopterin biosynthesis)

A significant role for methylated pterins is found in the biosynthesis of 5,6,7,8-tetrahydromethanopterin (H₄MPT) in methanogenic archaea. H₄MPT is a functional analogue of tetrahydrofolate (H₄F), serving as the primary carrier of C1 units in methanogenesis. nih.gov

The biosynthesis of H₄MPT diverges from the folate pathway at the intermediate 7,8-dihydro-6-(hydroxymethyl)pterin. nih.gov A key distinction of the H₄MPT pathway is the enzymatic methylation of the pterin ring. nih.gov Specifically, methyl groups derived from S-adenosylmethionine (SAM) are added to the pterin structure. nih.gov Studies in methanogenic bacteria have confirmed that the methyl groups of methanopterin (B14432417) originate from methionine.

The structure of this compound, containing a methyl group at the C-6 position, makes it structurally relevant to these methylated intermediates. The enzymatic machinery for H₄MPT synthesis includes specific methyltransferases that are absent in organisms that only produce folate. Research has identified radical S-adenosylmethionine (SAM) enzymes that are likely responsible for these methylation reactions, highlighting a unique biochemical step in the modification of the pterin core for its specialized role in methanogen metabolism. nih.gov

Table 2: Comparison of Tetrahydrofolate and Tetrahydromethanopterin Biosynthesis

| Feature | Tetrahydrofolate (H₄F) Pathway | Tetrahydromethanopterin (H₄MPT) Pathway |

| Primary Organisms | Bacteria, Eukaryotes | Methanogenic Archaea, some Bacteria |

| Function | C1 carrier in various biosyntheses (e.g., amino acids, purines). mdpi.com | C1 carrier primarily in methanogenesis. nih.gov |

| Common Precursor | 7,8-dihydro-6-(hydroxymethyl)pterin. nih.gov | 7,8-dihydro-6-(hydroxymethyl)pterin. nih.gov |

| Key Differentiating Step | Condensation with p-aminobenzoic acid (pABA). | Methylation of the pterin ring and condensation with methaniline. |

| Methylation | No methylation of the core pterin ring. | Methylation at C-7 and C-9 positions of the pterin ring is characteristic. nih.gov |

Regulation of Hybrid Biosynthetic Gene Clusters (e.g., Pepteridines)

Recent discoveries in microbial genomics have revealed that pteridine (B1203161) biosynthesis can be integrated into hybrid biosynthetic pathways, creating novel classes of natural products. A prime example is the discovery of pepteridines , which are produced by a hybrid Non-Ribosomal Peptide Synthetase (NRPS)-pteridine synthase biosynthetic gene cluster (BGC) in the bacterium Photorhabdus luminescens. nih.govnih.gov

This finding was significant as it demonstrated for the first time that the distinct biosynthetic machineries for pteridines (derived from GTP) and non-ribosomal peptides (assembled on an NRPS template) could be functionally merged. nih.govnih.gov The resulting pepteridine molecules consist of a pteridine core functionalized with an acyl side chain, which is attached via a cis-amide bond. nih.gov

The proposed biosynthesis for pepteridines involves three main stages:

Pteridine Synthesis: A tetrahydropterin (B86495) moiety is generated from GTP via the canonical pterin biosynthesis pathway.

Acyl-Group Synthesis: An acyl group (e.g., propionyl) is generated from an α-keto acid and loaded onto a carrier protein.

Hybrid Condensation: An NRPS condensation (C) domain catalyzes the coupling of the pteridine and the acyl group to form the final pepteridine product.

While this compound is not the specific pterin found in the characterized pepteridines A and B, this discovery highlights a new paradigm in natural product biosynthesis where pteridines can serve as building blocks for hybrid gene clusters. This expands the known biosynthetic potential of bacteria and suggests that pteridine-containing compounds may play diverse roles in regulating complex biological processes like quorum sensing, which was also affected by the pepteridine BGC. nih.govnih.gov

Advanced Research Methodologies and Computational Approaches

Spectroscopic Characterization Techniques for Structural Elucidation

The structural confirmation of 4-amino-6-methyl-7(8H)-pteridone and its analogues relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. For pteridine (B1203161) derivatives, NMR is used to confirm the position of substituents, such as the methyl group at the C6 position, and to study tautomeric equilibria in solution. For instance, NMR studies on related pterins have helped to confirm conformational properties in different biologically active forms. nih.gov

UV-Visible (UV-Vis) Spectroscopy : Pteridines possess a conjugated heterocyclic system that gives rise to characteristic UV-Vis absorption spectra. These spectra are sensitive to pH and substitution patterns on the pteridine ring. Many pteridinones exhibit fluorescence under UV light, a property that is valuable for detection and analysis in biological assays like fluorescence microscopy. ontosight.ai Oxidized pterins, in particular, are known to be highly fluorescent. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include those corresponding to N-H stretching of the amino group and the ring, C=O stretching of the pteridone carbonyl group, and C=N/C=C stretching within the heterocyclic rings.

Mass Spectrometry (MS) : Mass spectrometry provides the exact molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the molecular formula.

Often, these experimental techniques are coupled with computational methods, such as Density Functional Theory (DFT), to achieve a more accurate assignment of the spectral data and to understand the molecule's structural and electronic features in greater detail. herts.ac.uk

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| NMR (¹H, ¹³C) | Proton and carbon environment, connectivity, tautomeric forms. | Confirms substituent positions and core ring structure. |

| UV-Vis | Electronic transitions, conjugation, fluorescence properties. | Useful for quantification and as a probe in biological systems. ontosight.ai |

| IR | Presence of functional groups (C=O, N-H, C=N). | Confirms the pteridone and amino functionalities. |

| Mass Spectrometry | Molecular weight, elemental formula, fragmentation. | Unambiguous confirmation of chemical identity. |

X-ray Crystallography for Ligand-Target Complex Analysis

A key application in medicinal chemistry is the structural analysis of a ligand bound to its biological target, typically a protein or enzyme. For example, crystal structures of pteridine derivatives in complex with enzymes like pteridine reductase 1 (PTR1) have been resolved at high resolution. nih.gov Such analyses reveal the exact binding mode of the inhibitor, showing the crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex. nih.gov This information is invaluable for understanding the mechanism of action and for designing new analogues with improved potency and selectivity. Studies on closely related compounds, such as 4-amino-6-chloro-8-p-tolylpteridin-7(8H)-one, provide detailed insights into the planarity of the ring system and the intermolecular interactions, like hydrogen bonding, that dictate the crystal packing. researchgate.net

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable in the study of pteridine derivatives, offering insights that can be difficult to obtain through experimental means alone.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure of pteridines. herts.ac.ukmdpi.com These calculations can determine optimized molecular geometries, the energies of different tautomers, and the distribution of electron density. herts.ac.uk Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides information about the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack. herts.ac.uk Such studies have been used to rationalize the mechanistic pathways of pterin-involved reactions and to calculate the stability of pterin (B48896) radicals. herts.ac.uk

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in virtual screening campaigns, where large libraries of compounds are computationally tested for their potential to bind to a specific biological target. For instance, a virtual screening effort successfully identified novel pteridine-based inhibitors of Trypanosoma brucei pteridine reductase 1 (TbPTR1), a potential drug target for human African trypanosomiasis. nih.gov The process involves docking fragments or full molecules into the active site of the target protein and scoring them based on their predicted binding affinity. nih.govijfmr.com This approach allows for the rapid identification of promising hit compounds for further experimental validation.

| Protein Target | Organism | Therapeutic Area | Reference |

|---|---|---|---|

| Pteridine Reductase 1 (PTR1) | Leishmania major, Trypanosoma brucei | Antiparasitic | nih.govnih.gov |

| Dihydrofolate Reductase (DHFR) | Parasites, Human | Antiparasitic, Anticancer | nih.gov |

| Kinases (e.g., FLT3, CDK4/6) | Human | Anticancer |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can predict the potency of novel, unsynthesized compounds. While no specific QSAR studies focusing solely on this compound have been noted, this methodology is frequently applied to series of heterocyclic inhibitors to guide the optimization of lead compounds. nih.gov For a series of pteridone analogues, a QSAR model could help prioritize which modifications to the scaffold are most likely to enhance a desired biological effect, such as enzyme inhibition.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. Starting from a docked pose, an MD simulation calculates the atomic movements of the system, offering a more realistic model of the binding event in a solvated environment. These simulations are used to assess the stability of the predicted binding mode, analyze conformational changes in both the ligand and the protein upon binding, and investigate the role of water molecules in mediating interactions. For a compound like this compound, MD simulations could be used to refine the binding hypothesis generated from molecular docking, providing deeper insight into the thermodynamics and kinetics of its interaction with a target enzyme.

Advanced Analytical Techniques for Pteridine Detection in Biological Systems (e.g., HPLC)

The accurate detection and quantification of pteridines, including this compound, in biological matrices such as urine, blood, and cerebrospinal fluid are crucial for understanding their roles in various physiological and pathological processes. nih.govnih.gov However, the analysis is challenging due to several factors: pteridines exist in multiple oxidation states (fully oxidized, dihydro, and tetrahydro forms) with varying stability, they are present at very low concentrations (micro- to nanomolar range), and the biological samples themselves are complex mixtures. nih.govmdpi.comnih.govresearchgate.net To overcome these challenges, a range of advanced analytical methodologies have been developed, primarily centered around high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), often coupled with highly sensitive detection systems. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical method for determining pteridine levels in biological samples. nih.gov The technique's versatility allows for various separation and detection strategies tailored to the specific properties of pteridines.

The high polarity and limited solubility of pteridines in common solvents make their chromatographic separation a significant task. mdpi.com Researchers have successfully employed several HPLC modalities, including reversed-phase (RP), hydrophilic interaction (HILIC), and ion-exchange chromatography. nih.govmdpi.comresearchgate.net

For detection, several methods can be coupled with HPLC:

Fluorescence Detection: This is a widely used method due to the native fluorescence of oxidized pteridines. nih.govresearchgate.net Reduced pteridines, which have low fluorescence quantum yields, are often subjected to a pre-column oxidation step, typically using iodine or manganese dioxide, to convert them into their highly fluorescent aromatic forms for easier detection. researchgate.netresearchgate.net

Electrochemical Detection (ECD): Taking advantage of the electrochemical properties of pteridines, HPLC-ECD offers a sensitive and selective method for detecting both reduced and oxidized forms directly. mdpi.com

Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry, particularly tandem mass spectrometry (MS/MS), has become a state-of-the-art technique for pteridine analysis. nih.govresearchgate.net It provides unparalleled specificity and sensitivity, allowing for the direct identification and quantification of multiple pteridines in their native oxidation states from complex biological samples. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) analyzers like quadrupole time-of-flight (Q-TOF) can determine the exact mass of the protonated molecules ([M+H]⁺), further enhancing identification accuracy. mdpi.com

The "dilute-and-shoot" method, which involves simple filtration of a sample like urine before injection into an HPLC-Q-TOF-MS system, has been successfully applied for pteridine profiling, demonstrating the power of modern analytical platforms to handle complex matrices with minimal sample preparation. mdpi.com

Table 1: Examples of HPLC Methods for Pteridine Analysis

Capillary Electrophoresis (CE)

Capillary electrophoresis has emerged as a powerful alternative to HPLC for pteridine analysis, offering superior separation efficiency and very short analysis times. mdpi.comacs.org In CE, charged molecules are separated in a narrow capillary under the influence of a high-voltage electric field. This technique has been successfully used for the analysis of pteridines in urine and insect extracts. mdpi.comacs.org

A significant advantage of CE is its compatibility with extremely sensitive detection methods, which is critical for analyzing the minute quantities of pteridines found in clinical samples. acs.org

Laser-Induced Fluorescence (LIF) Detection: CE coupled with LIF detection is an exceptionally sensitive method, capable of detecting sample concentrations in the 10⁻¹⁰ to 10⁻¹⁴ M range, which is about 1,000 times more sensitive than traditional UV detectors. acs.org This allows for the direct analysis of pteridines in body fluids without extensive preconcentration steps. acs.org A CE-LIF method was able to separate and identify six different pteridines from urine samples within 10 minutes. acs.org

LED-Induced Fluorescence (LEDIF) Detection: As a more cost-effective alternative to LIF, detectors using light-emitting diodes (LEDs) have been developed. mdpi.comnih.gov CE-LEDIF systems have demonstrated excellent performance, with limits of detection (LOD) and quantification (LOQ) that are three orders of magnitude lower than those achieved with standard UV detection. nih.gov

Table 2: Capillary Electrophoresis Methods for Pteridine Analysis

These advanced analytical techniques, particularly HPLC and CE combined with mass spectrometry and fluorescence detection, provide the necessary sensitivity and specificity for the comprehensive profiling of pteridines in biological systems. researchgate.netnih.gov Such methods are indispensable for advancing research into the biochemical and pathological functions of compounds like this compound. nih.gov

Table of Compounds Mentioned

Future Directions in 4 Amino 6 Methyl 7 8h Pteridone Research

Development of Novel Research Tools and Probes

The intrinsic properties of the pteridine (B1203161) core make it an attractive scaffold for the design of novel research tools and molecular probes. A key area of future development lies in harnessing the fluorescent capabilities of 4-amino-6-methyl-7(8H)-pteridone derivatives to create sensitive reporters for biological processes.

One promising avenue is the development of fluorescent nucleoside analogs for studying DNA structure and interactions. For instance, a derivative of the target compound, 4-amino-6-methyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (6MAP), has been synthesized and incorporated into oligonucleotides as a fluorescent probe. nih.gov These probes are valuable for monitoring DNA-protein interactions and other molecular events in real-time, as their fluorescence is sensitive to the local environment. nih.gov The spectral properties of 6MAP and a related dimethylated analog, DMAP, highlight their potential as research tools. nih.gov

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (monomer) | Fluorescence Lifetime (ns) |

| 6MAP | 310 | 430 | 0.39 | 3.8 |

| DMAP | 330 | 430 | 0.48 | 4.8 |

Table 1: Spectroscopic properties of fluorescent pteridine nucleoside analogs. nih.gov

Future research will likely focus on optimizing these probes by modifying the pteridone core to fine-tune their photophysical properties, such as increasing quantum yields and shifting emission wavelengths for multiplexed imaging applications. nih.gov The development of pteridine-based probes with environmentally sensitive fluorescence could also enable the creation of biosensors for specific ions, metabolites, or enzymatic activities. The goal is to create a new class of fluorophores that are minimally disruptive to biological systems while providing detailed information on molecular interactions. nih.govnih.gov

Elucidation of Undiscovered Biological Roles

While some biological activities of pteridine derivatives are known, the full spectrum of their roles within cellular pathways remains largely unexplored. Future research will increasingly employ high-throughput screening and computational methods to identify novel biological targets for this compound and its analogues. nih.gov

In silico screening, or virtual screening, allows for the rapid assessment of the binding potential of a compound against vast libraries of biological targets. mdpi.comnih.gov This approach can generate hypotheses about previously unknown functions, which can then be validated experimentally. For example, computational docking studies have been used to identify potential inhibitors for various enzymes, and similar methods can be applied to this compound to predict its interactions with a wide range of proteins, including kinases, proteases, and receptors. ijfmr.comnih.gov The design of pteridine-7(8H)-one derivatives as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) demonstrates the potential of this scaffold in targeted therapies. nih.gov

The therapeutic potential of pteridine derivatives extends to a variety of conditions, including cancer, inflammatory diseases, and neurodegenerative disorders. nih.govresearchgate.net Future investigations will likely explore the efficacy of this compound analogues in these and other disease models. Structure-activity relationship (SAR) studies, guided by computational predictions, will be crucial in optimizing the compound's structure to enhance its activity against newly identified targets. nih.gov These studies could reveal unexpected therapeutic applications and shed light on the fundamental biological processes regulated by pteridines. nih.gov

Exploration of New Synthetic Pathways for Complex Analogues

The creation of diverse libraries of this compound analogues is essential for comprehensive structure-activity relationship studies and the discovery of compounds with novel biological functions. Future research in this area will focus on developing innovative and efficient synthetic strategies to access a wide range of complex derivatives.

Traditional methods for pteridine synthesis, such as the Isay reaction, provide a solid foundation, but modern synthetic chemistry offers powerful new tools for functionalizing the pteridine core. researchgate.net For example, cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce aryl groups at specific positions on the pterin (B48896) ring, a strategy that can be adapted for this compound. mdpi.com The use of photoredox catalysis is another emerging area that enables the direct functionalization of heterocyclic systems under mild conditions, opening up new possibilities for creating novel analogues. princeton.edu

The development of combinatorial synthesis strategies will be instrumental in rapidly generating large libraries of related compounds. nih.govyoutube.com These libraries can then be screened for biological activity, accelerating the discovery of new lead compounds. The focus will be on developing regioselective reactions that allow for precise control over the placement of substituents on the pteridone scaffold. This will enable a systematic exploration of the chemical space around this compound, leading to a deeper understanding of its biological functions and therapeutic potential.

| Synthetic Strategy | Description | Potential Application for this compound |

| Isay Reaction | Condensation of a diaminopyrimidine with a 1,2-dicarbonyl compound. | Core synthesis of the pteridone ring system. |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction of a boronic acid with a halide or triflate. | Introduction of diverse aryl and heteroaryl groups at various positions. mdpi.com |

| Photoredox Catalysis | Use of light to initiate redox reactions for C-H functionalization. | Direct and selective introduction of functional groups onto the pteridone core. princeton.edu |

| Combinatorial Synthesis | Automated synthesis of a large number of compounds in a single process. | Rapid generation of a library of analogues for high-throughput screening. nih.gov |

Q & A

Basic Research Questions

Q. How is 6MAP synthesized and incorporated into oligonucleotides for fluorescence studies?

- Methodology : 6MAP is synthesized as a phosphoramidite derivative, enabling automated DNA synthesis integration. The phosphoramidite form allows site-specific incorporation into oligonucleotides using standard solid-phase synthesis protocols. Post-synthesis, fluorescence properties (e.g., quantum yield, excitation/emission maxima) are validated via spectrophotometry .

- Key Data :

- Monomer quantum yield: 0.39

- Oligonucleotide quantum yield: >0.01–0.11

- Excitation/emission maxima: 310 nm/430 nm .

Q. What experimental approaches are used to validate the structural integrity of 6MAP-containing oligonucleotides?

- Methodology :

- Thermal Denaturation (Tm) : Melting temperatures of probe-containing oligonucleotides are compared to controls to confirm minimal structural disruption.

- Enzymatic Digestion : P1 nuclease digestion restores fluorescence to monomer levels, confirming probe stability within the DNA backbone .

Q. How do the fluorescence properties of 6MAP compare to other pteridine-based analogs?

- Methodology : Comparative analysis of quantum yields and spectral profiles under standardized conditions (e.g., pH 7.0, 25°C).

- Key Data :

| Compound | Quantum Yield (Monomer) | Excitation/Emission (nm) |

|---|---|---|

| 6MAP | 0.39 | 310/430 |

| 3-Methylisoxanthopterin | 0.88 | 348/431 |

| 6-Methylisoxanthopterin | 0.70 | 340/430 |

Advanced Research Questions

Q. What mechanisms underlie the fluorescence quenching of 6MAP in oligonucleotides, and how can these interactions be quantitatively modeled?

- Methodology : Time-resolved fluorescence decay analysis (e.g., monoexponential vs. multiexponential decay curves) reveals quenching dynamics. Mean fluorescence lifetimes decrease from 3.8 ns (monomer) to shorter lifetimes in oligonucleotides, indicating energy transfer or electron transfer with adjacent bases .

- Data Interpretation : Quenching is attributed to π-stacking or hydrogen bonding with neighboring nucleotides. Molecular dynamics simulations can model these interactions .

Q. How can conflicting quantum yield values for 6MAP in monomeric vs. oligonucleotide contexts be reconciled?

- Methodology : Normalize fluorescence intensity to local environmental factors (e.g., solvent polarity, base-pairing stability). Use Förster resonance energy transfer (FRET) to assess distance-dependent quenching in duplex DNA .

- Resolution : Lower quantum yields in oligonucleotides arise from static quenching due to proximity to DNA bases, not photobleaching or instability .

Q. What strategies optimize the use of 6MAP for real-time monitoring of DNA-protein interactions?

- Methodology :

- Competitive Binding Assays : Measure fluorescence recovery when 6MAP-containing DNA displaces quencher-labeled competitors.

- Stopped-Flow Kinetics : Track fluorescence changes during rapid mixing with proteins (e.g., polymerases or nucleases) to resolve binding kinetics .

Q. How does pH variation affect the mismatch discrimination capability of 6MAP in DNA hybridization studies?

- Methodology : Titrate pH (4.0–9.0) and measure fluorescence intensity changes in mismatched vs. matched duplexes. Correlate protonation states of 6MAP’s amino groups with base-pairing efficiency .

- Key Finding : At acidic pH, protonation of the 4-amino group enhances hydrogen bonding with cytosine, improving mismatch discrimination .

Data Contradiction Analysis

Q. Why do fluorescence lifetimes of 6MAP vary between studies using similar experimental conditions?

- Root Cause : Differences in oligonucleotide sequence (e.g., GC content) or buffer ionic strength alter local dielectric environments.

- Mitigation : Standardize buffer composition (e.g., 100 mM NaCl, 10 mM Tris-HCl) and use sequence-matched controls .

Q. How to address discrepancies in reported excitation maxima (310 nm vs. 330 nm) for 6MAP derivatives?

- Root Cause : Structural modifications (e.g., 2,6-dimethyl substitution in DMAP) shift excitation peaks.

- Resolution : Validate spectral profiles using high-purity HPLC-isolated compounds and avoid batch-to-batch variability .

Methodological Best Practices

- Fluorescence Calibration : Use reference dyes (e.g., quinine sulfate) to normalize instrument-specific variations.

- Probe Localization : Pair 6MAP with complementary probes (e.g., 6MI) in FRET-based assays to map DNA conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.